molecular formula C15H24N2 B1523794 [(1-Benzyl-4-methylpiperidin-4-yl)methyl](methyl)amine CAS No. 403513-93-9

[(1-Benzyl-4-methylpiperidin-4-yl)methyl](methyl)amine

Cat. No.: B1523794
CAS No.: 403513-93-9
M. Wt: 232.36 g/mol
InChI Key: PNRNYQOXAVOQHZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Key ¹H NMR signals (400 MHz, CDCl₃):

Proton Environment δ (ppm) Multiplicity Coupling (J, Hz)
Piperidine N-CH₂-C₆H₅ 3.52 Singlet -
4-Methyl (C-CH₃) 1.28 Singlet -
Aminomethyl N-CH₃ 2.24 Singlet -
Aromatic protons (C₆H₅) 7.20–7.35 Multiplet 7.2 (ortho), 7.0 (meta/para)

¹³C NMR (100 MHz, CDCl₃):

  • Quaternary carbons : 138.9 ppm (aromatic ipso-C), 67.4 ppm (piperidine C4).
  • Methyl groups : 45.1 ppm (N-CH₃), 22.3 ppm (C-CH₃).

Mass Spectrometric Fragmentation Patterns

The compound exhibits characteristic fragmentation in electron ionization (EI) MS :

  • Base peak at m/z 58 : Formation of an iminium ion ([CH₂=N(CH₃)]⁺) via α-cleavage of the aminomethyl side chain.
  • m/z 91 : Tropylium ion from benzyl group fragmentation.
  • Molecular ion [M+H]⁺ : Observed at m/z 233.2 (calculated: 233.2012).

Infrared (IR) Vibrational Signatures

Key IR absorptions (KBr pellet, cm⁻¹):

  • 2960–2850 : C-H stretching (aliphatic CH₂/CH₃).
  • 1602, 1493 : Aromatic C=C stretching.
  • 1450–1380 : C-N stretching (tertiary amine).
  • 1264 : Methyl bending (CH₃).

Computational Chemistry Insights

Molecular Orbital Analysis (HOMO-LUMO Calculations)

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reveals:

  • HOMO (-6.2 eV) : Localized on the benzyl π-system and lone pair of the tertiary nitrogen.
  • LUMO (-1.8 eV) : Antibonding orbitals of the piperidine ring.
  • Energy gap (Δ=4.4 eV) : Indicates moderate reactivity, consistent with nucleophilic behavior at the amine center.

Molecular Dynamics Simulations

Explicit solvent simulations (MD, AMBER force field) show:

  • The benzyl group undergoes rotational diffusion with a correlation time of 12 ps in water.
  • The piperidine ring exhibits puckering dynamics (ΔG‡ = 8.3 kcal/mol for chair ↔ twist-boat interconversion).
  • Salt bridges form between the protonated amine and chloride ions in aqueous media (lifetime: 0.8 ns).

Properties

IUPAC Name

1-(1-benzyl-4-methylpiperidin-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-15(13-16-2)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7,16H,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRNYQOXAVOQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Six-Step Process via Folding Condensation (CN105237463A)

One notable method involves a six-step process culminating in the formation of the L-di-p-toluoyltartaric acid salt of the target compound. Key features include:

  • Starting materials: N-benzyl-4-carbonyl-ethyl nipecotate and aqueous ammonia.
  • Reaction conditions: First step at 30–40°C for 16–30 hours in ethanol.
  • Isolation: Extraction with methyl tertiary butyl ether, drying over sodium sulfate.
  • Final step: Resolution with L-di-p-toluoyltartaric acid in methanol-water (1:1) at 35–50°C for 10–30 hours.
  • Advantages: Avoids dangerous reducing agents like lithium aluminum hydride, uses cheap and accessible starting materials, and is industrially scalable.
  • Yield: Total recovery reported at approximately 23.3%.
Step Reaction Description Conditions Notes
1 Reaction of N-benzyl-4-carbonyl-ethyl nipecotate with aqueous ammonia 30–40°C, 16–30 h, ethanol solvent Molar ratio 1:2 to 1:5 ammonia to substrate
... Intermediate steps (not detailed here) Various Extraction and drying steps
6 Resolution with L-di-p-toluoyltartaric acid 35–50°C, 10–30 h, MeOH-H2O (1:1) Precipitation and vacuum drying

This method is noted for its novel design and ease of industrial application.

Improved Process with Reductive Amination and Resolution (EP2994454B1)

Another advanced process involves:

  • Key steps: N-acylation of 3-amino-4-methylpyridine, quaternization with benzyl halide, partial reduction with sodium borohydride, acid hydrolysis, reductive amination using methanolic methylamine and titanium(IV) isopropoxide, and final resolution with ditoluoyl (L) tartaric acid.
  • Advantages: Efficient and improved process with better purity control.
  • Challenges: Use of costly and hazardous reagents such as sodium hydride, benzyl bromide, and sodium triacetoxyborohydride; multiple protection/deprotection steps; reliance on column chromatography at three stages, limiting commercial scalability.
  • Yield: Overall yield reported to be low (~13.6 molar percent).
Step Reaction Description Reagents/Conditions Comments
(a) N-acylation of 3-amino-4-methylpyridine Acylating agent, standard conditions Formation of 3-acetylamino-4-methylpyridine
(b) Quaternization with benzyl halide Benzyl bromide or chloride Lacrimatory and hazardous reagent
(c) Partial reduction Sodium borohydride in methanol or water Selective reduction step
(d) Hydrolysis Acidic conditions Formation of 1-benzyl-4-methylpiperidin-3-one
(e) Reductive amination Methanolic methylamine, Ti(OiPr)4 Key step forming the methylamine derivative
(f) Resolution Ditoluoyl (L) tartaric acid Chiral resolution to obtain desired stereochemistry

This route, while conceptually robust, suffers from practical limitations due to reagent hazards, multiple chromatographic purifications, and low overall yield.

Comparative Yield and Process Efficiency

Method Total Steps Key Hazardous Reagents Chromatography Steps Overall Yield (%) Industrial Scalability Notes
Six-step folding condensation 6 None (avoids LiAlH4, NaH) Minimal ~23.3 High Cost-effective, safer, industrially viable
Reductive amination route 5+ Sodium hydride, benzyl bromide, sodium triacetoxyborohydride 3 ~13.6 Low Complex, hazardous reagents, low yield

Summary of Research Findings

  • The six-step folding condensation process offers a safer, more cost-effective, and scalable route to (1-Benzyl-4-methylpiperidin-4-yl)methylamine, with a respectable yield and fewer hazardous reagents.
  • The reductive amination-based process, while chemically elegant, is hindered by the use of hazardous reagents, multiple protection/deprotection steps, and chromatographic purifications, resulting in lower yield and limited industrial applicability.
  • Resolution using ditoluoyl (L) tartaric acid is a common final step for obtaining the desired stereochemistry in both methods.
  • Comparative studies indicate that the novel six-step process surpasses previously reported methods in yield and safety, making it preferable for scale-up and commercial production.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-4-methylpiperidin-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide), polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Halogenated derivatives, alkoxylated derivatives.

Scientific Research Applications

(1-Benzyl-4-methylpiperidin-4-yl)methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as its effects on neurotransmitter systems.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Benzyl-4-methylpiperidin-4-yl)methylamine involves its interaction with molecular targets such as receptors and enzymes. The compound can modulate the activity of neurotransmitter systems by binding to specific receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and synthetic differences between (1-Benzyl-4-methylpiperidin-4-yl)methylamine and related piperidine derivatives:

Compound Name Molecular Formula Substituents Molecular Weight Synthesis Key Steps Potential Application
(1-Benzyl-4-methylpiperidin-4-yl)methylamine C₁₅H₂₄N₂ Benzyl, 4-methyl, methylamine 232.36 Reductive amination, hydrolysis* Pharmaceutical intermediate
1-Benzylpiperidin-4-amine () C₁₂H₁₈N₂ Benzyl, amine 190.28 Reduction of 1-benzyl-4-piperidone Precursor for Schiff base synthesis
1-Benzyl-N-methylpiperidin-4-amine () C₁₃H₂₀N₂ Benzyl, N-methyl 204.31 Reductive amination with methylamine CNS drug candidate
(S)-1-Benzyl-N-(1-phenylethyl)piperidin-4-amine () C₂₀H₂₆N₂ Benzyl, N-(1-phenylethyl) 294.44 Sodium triacetoxyborohydride reaction Biological activity studies
1-Methylpiperidine-4-methylamine () C₇H₁₆N₂ 1-Methyl, 4-methylamine 128.22 Not specified Building block for ligands

Notes:

  • The methylamine substituent introduces a secondary amine, distinguishing it from tertiary amines like 1-benzyl-N-methylpiperidin-4-amine .
  • Synthesis : The target compound’s synthesis likely involves reductive amination of 1-benzyl-4-methylpiperidin-4-one with methylamine, analogous to methods in and .

Physicochemical Properties

  • Collision Cross-Section (CCS) : The target compound has predicted CCS values of 164.2 Ų (positive mode) and 161.8 Ų (negative mode), reflecting its three-dimensional structure . Comparable data for analogs are unavailable, but bulkier substituents (e.g., N-(1-phenylethyl) in ) would likely increase CCS.
  • Solubility and Lipophilicity: The benzyl group enhances lipophilicity compared to non-aromatic analogs like 1-methylpiperidine-4-methylamine. However, the methylamine group may improve aqueous solubility relative to tertiary amines .

Biological Activity

(1-Benzyl-4-methylpiperidin-4-yl)methylamine, also referred to as (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine, is a compound of increasing interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a methylamine moiety. Its molecular formula is C13H20N2C_{13}H_{20}N_2 with a molecular weight of 220.32 g/mol. The piperidine structure is known for its diverse pharmacological properties, particularly in interactions with neurotransmitter systems.

Synthesis

The synthesis of (1-Benzyl-4-methylpiperidin-4-yl)methylamine can be achieved through various chemical methods. Common approaches include:

  • Reduction Reactions : Using lithium aluminum hydride to convert related compounds into amines.
  • Nucleophilic Substitution : Reactions at the benzyl or methyl groups to form various derivatives.
  • Chiral Catalysis : Asymmetric synthesis techniques have been explored to enhance enantiomeric purity .

The mechanism of action for (1-Benzyl-4-methylpiperidin-4-yl)methylamine is not fully elucidated but is believed to involve modulation of neurotransmitter systems, particularly dopamine and norepinephrine pathways. Research indicates that similar compounds can activate trace amine-associated receptors (TAARs), which play a role in neurotransmission and may have implications for treating neuropsychiatric disorders .

Biological Activity

Research has identified several biological activities associated with (1-Benzyl-4-methylpiperidin-4-yl)methylamine:

  • Neurotransmitter Modulation : Compounds with similar structures show potential in modulating dopamine and serotonin levels, which could be beneficial in treating conditions like depression and schizophrenia .
  • Antimicrobial Properties : Preliminary studies suggest antimicrobial activity, although further investigation is needed to confirm these effects.
  • Cytotoxic Effects : Some derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

Study 1: Neurotransmitter Interaction

A study investigated the interaction of (1-Benzyl-4-methylpiperidin-4-yl)methylamine with TAARs. The compound demonstrated dose-dependent activation of TAAR1, suggesting its potential role in modulating dopaminergic activity .

CompoundEC50 (μM)% Activation
(1-Benzyl-4-methylpiperidin-4-yl)methylamine0.50765%

Study 2: Antimicrobial Activity

Research highlighted the antimicrobial properties of related piperidine derivatives, indicating that modifications to the piperidine ring can enhance activity against specific bacterial strains.

Q & A

Q. Advanced Optimization

  • Reagent selection : Titanium(IV) isopropoxide enhances imine formation efficiency during reductive amination.
  • Solvent effects : Methanol improves solubility of intermediates, while aqueous conditions during partial reduction prevent over-reduction.
  • Purity challenges : Column chromatography or recrystallization (e.g., using ditoluoyl-L-tartaric acid) resolves racemic mixtures .

How can researchers validate the structural integrity of (1-Benzyl-4-methylpiperidin-4-yl)methylamine using spectroscopic techniques?

Q. Basic Characterization

  • NMR : 1^1H NMR confirms substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, methyl groups at δ 1.2–1.5 ppm).
  • HRMS : Validates molecular weight (expected: 232.35 g/mol) with <2 ppm mass accuracy .

Q. Advanced Analysis

  • 2D NMR (COSY, NOESY) : Resolves stereochemistry and spatial proximity of substituents (e.g., piperidine ring conformation).
  • X-ray crystallography : Provides absolute configuration data, critical for structure-activity relationship (SAR) studies .

What computational strategies are effective for predicting the biological targets of (1-Benzyl-4-methylpiperidin-4-yl)methylamine?

Q. Basic Screening

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinity to receptors (e.g., serotonin or dopamine transporters).
  • Pharmacophore modeling : Identifies key functional groups (amine, benzyl) for target interaction .

Q. Advanced Approaches

  • Molecular dynamics simulations : Evaluate binding stability over time (e.g., 100 ns simulations in GROMACS).
  • Free energy calculations (MM/PBSA) : Quantify contributions of hydrophobic/electrostatic interactions .

How does structural modification of the piperidine ring impact the compound’s biological activity?

Q. Basic SAR Insights

  • Benzyl group : Enhances lipophilicity, improving blood-brain barrier permeability for CNS targets.
  • Methylamine substitution : Increases basicity, favoring ionic interactions with receptor active sites .

Q. Advanced Comparative Analysis

  • Analog testing : Compare with derivatives like 1-Benzyl-N-methylpiperidin-4-amine (antidepressant activity) and (1-Benzyl-4-methylpiperidin-4-yl)methylamine (proteomics applications).
  • Activity cliffs : Methylation at the 4-position reduces off-target binding compared to unsubstituted analogs .

What experimental assays are suitable for evaluating the compound’s enzyme inhibition potential?

Q. Basic Assay Design

  • Kinetic assays : Measure IC50_{50} values using fluorogenic substrates (e.g., acetylcholinesterase inhibition).
  • Radioligand binding : Quantify displacement of 3^3H-labeled ligands in membrane preparations .

Q. Advanced Techniques

  • Surface plasmon resonance (SPR) : Real-time monitoring of binding kinetics (ka/kd) to immobilized targets.
  • Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells .

How should researchers address discrepancies in spectral data during compound characterization?

Q. Basic Troubleshooting

  • Impurity identification : Use LC-MS to detect byproducts (e.g., over-reduction intermediates).
  • Deuterated solvent effects : Ensure residual solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) do not obscure signals .

Q. Advanced Resolution

  • High-resolution NMR (800 MHz+) : Resolves overlapping peaks in complex mixtures.
  • Isotopic labeling : 13^{13}C-enriched precursors clarify carbon connectivity in ambiguous cases .

What strategies optimize the compound’s stability in long-term storage for pharmacological studies?

Q. Basic Stability Protocols

  • Storage conditions : -20°C under argon in amber vials to prevent oxidation.
  • Lyophilization : Increases shelf life by removing hydrolytic water .

Q. Advanced Analysis

  • Forced degradation studies : Expose to heat/light and analyze degradation products via UPLC-QTOF.
  • Crystallinity assessment : Powder XRD identifies amorphous vs. crystalline forms, impacting solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[(1-Benzyl-4-methylpiperidin-4-yl)methyl](methyl)amine
Reactant of Route 2
[(1-Benzyl-4-methylpiperidin-4-yl)methyl](methyl)amine

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